N-(2,5-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a chemical compound with a complex structure that includes both methoxy and pyran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with a suitable reagent to form an intermediate, which is then further reacted to introduce the pyran and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methoxy-substituted phenyl derivatives and pyran carboxamides, such as:
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
- 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B)
- 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
Uniqueness
N-(2,5-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H15NO6 |
---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C15H15NO6/c1-19-9-4-5-12(20-2)10(6-9)16-15(18)13-7-11(17)14(21-3)8-22-13/h4-8H,1-3H3,(H,16,18) |
InChI Key |
ZWNNNUUFGPFHCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C(=CO2)OC |
Origin of Product |
United States |
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